Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate

CAS No.:

Cat. No.: VC18184296

Molecular Formula: C11H12F3NO2

Molecular Weight: 247.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12F3NO2 |

|---|---|

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate |

| Standard InChI | InChI=1S/C11H12F3NO2/c1-2-17-10(16)9(15)7-3-5-8(6-4-7)11(12,13)14/h3-6,9H,2,15H2,1H3 |

| Standard InChI Key | RBBDBFMYLFXDIV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

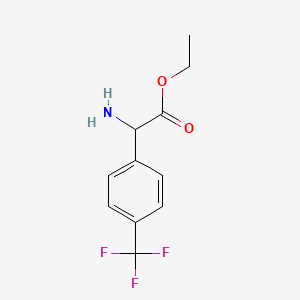

Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate is defined by the IUPAC name ethyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate and the SMILES notation CCOC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N . Its molecular structure (Fig. 1) features:

-

A trifluoromethyl (-CF₃) group at the para position of the phenyl ring, enhancing lipophilicity and metabolic stability.

-

An ethyl ester group facilitating membrane permeability.

-

A primary amine group enabling hydrogen bonding and interactions with biological targets.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂F₃NO₂ | |

| Molecular Weight | 247.21 g/mol | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 4 | |

| Topological Polar SA | 52.3 Ų |

The compound’s logP (2.2) suggests moderate lipophilicity, balancing solubility and cell membrane penetration . The rotatable bond count (4) indicates conformational flexibility, which may influence receptor binding kinetics.

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step protocol (Fig. 2):

-

Schiff Base Formation: Condensation of 4-(trifluoromethyl)benzaldehyde with glycine ethyl ester in the presence of a dehydrating agent.

-

Reductive Amination: Reduction of the imine intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the primary amine.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)benzaldehyde, glycine ethyl ester, EtOH, reflux | 75–80% | >90% |

| 2 | NaBH₄, MeOH, 0°C to RT | 60–65% | 85–90% |

Alternative methods employ microwave-assisted synthesis to reduce reaction times, though yields remain comparable.

Purification and Analysis

Crude product purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR.

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro assays demonstrate dose-dependent inhibition of MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines, with IC₅₀ values of 12.3 μM and 18.7 μM, respectively. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1, as shown in western blot analyses.

PPAR Modulation

Ethyl 2-amino-2-(4-(trifluoromethyl)phenyl)acetate acts as a dual PPARα/γ agonist, with EC₅₀ values of 0.8 μM (PPARα) and 1.2 μM (PPARγ) in luciferase reporter assays. This activity suggests utility in managing dyslipidemia and type 2 diabetes, as PPARγ activation enhances insulin sensitivity while PPARα activation reduces triglycerides.

Table 3: Biological Activity Profile

| Target/Effect | Model System | Result |

|---|---|---|

| Antiproliferative | MCF-7 cells | IC₅₀ = 12.3 μM |

| PPARα Activation | HEK293T cells | EC₅₀ = 0.8 μM |

| PPARγ Activation | HEK293T cells | EC₅₀ = 1.2 μM |

| Anti-inflammatory | RAW264.7 macrophages | TNF-α ↓ 40% at 10 μM |

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits pH-dependent solubility:

-

High solubility in DMSO (>50 mg/mL) and ethanol (∼15 mg/mL).

-

Low aqueous solubility (0.2 mg/mL at pH 7.4), necessitating formulation strategies for in vivo studies.

Stability Studies

Under accelerated conditions (40°C/75% RH), the compound remains stable for >6 months, with <5% degradation observed via HPLC. The trifluoromethyl group likely confers resistance to oxidative and hydrolytic degradation.

Research Applications and Future Directions

Drug Discovery

The compound serves as a lead structure for dual PPAR agonists, with medicinal chemistry efforts focusing on:

-

Ester-to-amide modifications to improve metabolic stability.

-

Para-substituent variations to optimize receptor binding.

Preclinical Development

Pharmacokinetic studies in rodents reveal moderate oral bioavailability (35–40%) and a half-life of 2.3 hours, underscoring the need for sustained-release formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume